(S)-Benzyl (3-(1H-indol-3-yl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)carbamate
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Overview
Description
(S)-Benzyl (3-(1H-indol-3-yl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)carbamate is a complex organic compound that features an indole ring, a naphthalene ring, and a carbamate group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl (3-(1H-indol-3-yl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)carbamate typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Derivative: Starting with an indole precursor, various functional groups can be introduced through electrophilic substitution reactions.
Carbamate Formation: The final step involves the formation of the carbamate group, typically through the reaction of an amine with a chloroformate or carbonate ester.
Industrial Production Methods
Industrial production of such compounds would involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can be used to modify the naphthalene ring or the carbamate group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or naphthalene rings.
Common Reagents and Conditions
Oxidation: Reagents like PCC, DMP, or KMnO4.
Reduction: Reagents like LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various substituted indoles, reduced naphthalene derivatives, and modified carbamates.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biological Activity: Compounds with indole and naphthalene structures are often investigated for their potential as pharmaceuticals, including anti-cancer, anti-inflammatory, and antimicrobial agents.
Medicine
Drug Development: Potential use in the development of new therapeutic agents targeting specific biological pathways.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for compounds like (S)-Benzyl (3-(1H-indol-3-yl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)carbamate would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The indole and naphthalene rings can facilitate binding through π-π interactions, hydrogen bonding, and hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan, serotonin, and indomethacin.
Naphthalene Derivatives: Compounds like naphthalene-2-sulfonic acid and naphthalene-1,4-dione.
Uniqueness
(S)-Benzyl (3-(1H-indol-3-yl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)carbamate is unique due to its specific combination of functional groups and stereochemistry, which can confer distinct biological activities and chemical reactivity compared to other indole or naphthalene derivatives.
Properties
CAS No. |
96372-77-9 |
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Molecular Formula |
C29H25N3O3 |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
benzyl N-[(2S)-3-(1H-indol-3-yl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C29H25N3O3/c33-28(31-24-15-14-21-10-4-5-11-22(21)16-24)27(17-23-18-30-26-13-7-6-12-25(23)26)32-29(34)35-19-20-8-2-1-3-9-20/h1-16,18,27,30H,17,19H2,(H,31,33)(H,32,34)/t27-/m0/s1 |
InChI Key |
KPFAZTFQEMFWTC-MHZLTWQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NC4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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